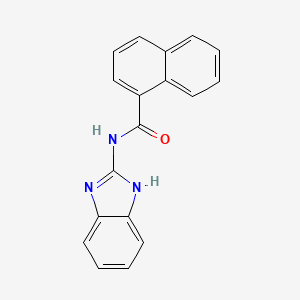![molecular formula C18H13FO4S B14148381 5-[(4-Fluorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione CAS No. 89226-99-3](/img/structure/B14148381.png)
5-[(4-Fluorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-Fluorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a fluorophenyl group attached to a sulfanyl moiety, which is further connected to a dimethoxynaphthalene-1,4-dione structure. The compound’s unique structure imparts it with distinct chemical and physical properties, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Fluorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dimethoxynaphthalene-1,4-dione and 4-fluorothiophenol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Coupling Reaction: The 4-fluorothiophenol is reacted with 2,3-dimethoxynaphthalene-1,4-dione in the presence of the base to form the desired product through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(4-Fluorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Wissenschaftliche Forschungsanwendungen
5-[(4-Fluorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-[(4-Fluorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in oxidative stress and cellular signaling pathways.
Pathways Involved: It may modulate pathways related to apoptosis, cell proliferation, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-Chlorophenyl)sulfanyl-2,3-dimethoxynaphthalene-1,4-dione
- 5-(4-Bromophenyl)sulfanyl-2,3-dimethoxynaphthalene-1,4-dione
- 5-(4-Methylphenyl)sulfanyl-2,3-dimethoxynaphthalene-1,4-dione
Uniqueness
5-[(4-Fluorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.
Eigenschaften
CAS-Nummer |
89226-99-3 |
|---|---|
Molekularformel |
C18H13FO4S |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
5-(4-fluorophenyl)sulfanyl-2,3-dimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C18H13FO4S/c1-22-17-15(20)12-4-3-5-13(14(12)16(21)18(17)23-2)24-11-8-6-10(19)7-9-11/h3-9H,1-2H3 |
InChI-Schlüssel |
HVCQKOQFWZHMKQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=O)C2=C(C1=O)C=CC=C2SC3=CC=C(C=C3)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


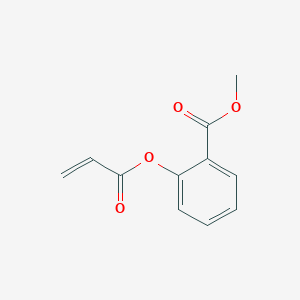
![Ethyl 7-(3,5-dimethylphenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B14148305.png)
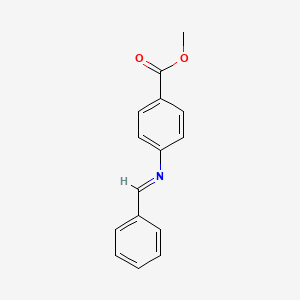
![[4-(5-formylthiophen-2-yl)-2,2,6,6-tetramethyl-3,6-dihydropyridin-1(2H)-yl]oxidanyl](/img/structure/B14148313.png)
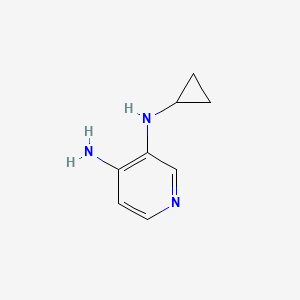
![4-{4-[(2-hydroxypropyl)amino]-3-nitrophenyl}phthalazin-1(2H)-one](/img/structure/B14148322.png)
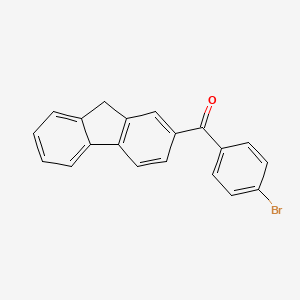
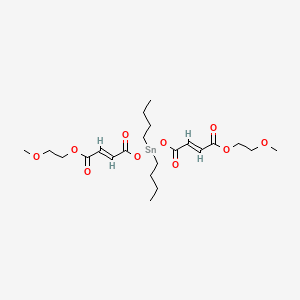
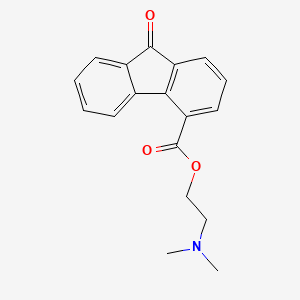

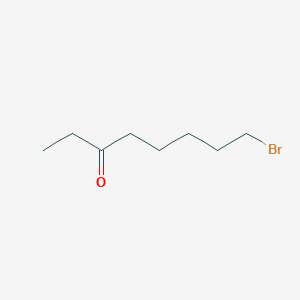
![4-Isopropyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluorene-7-thiol](/img/structure/B14148367.png)
![Ethyl 8-methoxybenzo[F]quinoline-3-carboxylate](/img/structure/B14148369.png)
